molecular formula C9H5ClFN B12336815 6-Chloro-5-fluoroisoquinoline

6-Chloro-5-fluoroisoquinoline

Cat. No.: B12336815
M. Wt: 181.59 g/mol
InChI Key: RHIHORASLPZFAC-UHFFFAOYSA-N
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Description

Isoquinolines are bicyclic aromatic compounds with a nitrogen atom in the six-membered ring. The introduction of halogens like chlorine and fluorine at specific positions can significantly alter electronic properties, reactivity, and biological activity.

Halogenated isoquinolines are pivotal intermediates in medicinal chemistry and materials science. For example, bromo- and chloro-substituted derivatives are often used in cross-coupling reactions to synthesize bioactive molecules . Fluorine, due to its electronegativity and small atomic radius, enhances metabolic stability and binding affinity in drug candidates .

Properties

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

6-chloro-5-fluoroisoquinoline

InChI

InChI=1S/C9H5ClFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H

InChI Key

RHIHORASLPZFAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)F)Cl

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of 6-Chloro-5-fluoroisoquinoline (inferred) with analogs:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features
6-Chloro-5-fluoroisoquinoline* N/A C₉H₅ClFN 6-Cl, 5-F 181.6 (calculated) Hypothetical; dual halogenation
6-Chloroisoquinoline 62882-02-4 C₉H₆ClN 6-Cl 163.6 Simpler structure; single halogen
1-Chloro-6-fluoroisoquinoline 214045-86-0 C₉H₅ClFN 1-Cl, 6-F 181.6 Positional isomer; synthetic routes with 30–78% yields
5-Bromo-6-fluoroisoquinoline 1239463-43-4 C₉H₅BrFN 5-Br, 6-F 226.5 Bromine enhances reactivity in metalation
8-Chloro-6-fluoroquinoline 22319-88-6 C₉H₅ClFN 8-Cl, 6-F (quinoline) 181.6 Quinoline analog; distinct nitrogen position

Key Research Findings

Halogen Position Dictates Reactivity: Bromine at position 5 (5-Bromo-6-fluoroisoquinoline) enhances metalation efficiency compared to chlorine analogs, enabling access to amino derivatives critical for pharmaceutical synthesis .

Fluorine’s Role: Fluorine at position 6 in 1-Chloro-6-fluoroisoquinoline improves metabolic stability in preclinical studies, though further pharmacological data are needed .

Synthetic Challenges: Achieving high yields in dihalogenated isoquinolines (e.g., 1-Chloro-6-fluoroisoquinoline) remains challenging due to steric and electronic effects during halogenation .

Biological Activity

6-Chloro-5-fluoroisoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

6-Chloro-5-fluoroisoquinoline features a unique isoquinoline core with chlorine and fluorine substituents. This dual halogenation enhances its chemical reactivity and biological properties, making it a valuable compound in various research fields, particularly in neuropharmacology and oncology.

The biological activity of 6-Chloro-5-fluoroisoquinoline is attributed to its interaction with various molecular targets. The presence of halogen atoms typically increases lipophilicity, which can enhance bioavailability and receptor binding affinity. This compound may modulate neurotransmitter systems and influence cell signaling pathways, leading to significant pharmacological effects.

Neuropharmacological Effects

Preliminary studies indicate that 6-Chloro-5-fluoroisoquinoline may have implications for treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests potential applications in managing conditions such as depression or anxiety.

Anticancer Properties

Research has shown that 6-Chloro-5-fluoroisoquinoline exhibits activity against certain cancer cell lines. Initial investigations suggest that it may inhibit cell proliferation and induce apoptosis in malignant cells, indicating its potential role in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Chloro-5-fluoroisoquinoline, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesBiological Activity
5-FluoroisoquinolineFluorine substitution at position 5Anticancer activity
6-ChloroisoquinolineChlorine substitution at position 6Neuroactive properties
7-MethylisoquinolineMethyl group at position 7Antimicrobial activity
6-Chloro-5-fluoroisoquinoline Chlorine at position 6 and Fluorine at position 5Potential neuropharmacological and anticancer effects

The combination of both chlorine and fluorine substituents distinguishes this compound from its analogs, potentially leading to enhanced pharmacological profiles due to improved receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of 6-Chloro-5-fluoroisoquinoline:

  • Neuropharmacological Study : A study demonstrated the compound's ability to modulate neurotransmitter release in vitro, suggesting its potential utility in treating mood disorders.
  • Anticancer Activity : In vitro assays showed that 6-Chloro-5-fluoroisoquinoline significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathways.
  • Mechanism of Action Investigation : Further research indicated that the compound interacts with specific kinases involved in cell signaling pathways, which may contribute to its anticancer effects .

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